3-{[1,1'-biphenyl]-4-amido}-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs, including a biphenyl group, a benzofuran group, and amide linkages . These structural features suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzofuran group, in particular, is a fused ring system that can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzofuran and biphenyl groups, as well as the amide linkages. Benzofurans are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of similar biphenyl benzothiazole and benzofuran derivatives, emphasizing their structural and physicochemical properties. For instance, a study outlined the solvent-free synthesis and spectral linearity of certain carboxamide derivatives, highlighting the efficiency of microwave-assisted reactions and the influence of substituents on spectral properties (Thirunarayanan & Sekar, 2013)[https://consensus.app/papers/synthesis-spectral-linearity-some-e2substituted-thirunarayanan/984915400b585ded833faff641f61f89/?utm_source=chatgpt].
Biological and Pharmacological Evaluation
Several studies have evaluated the biological activities of benzofuran and biphenyl derivatives, indicating potential antimicrobial, cytotoxic, and antioxidant properties. For example, novel benzofuran-1,2,3-triazole hybrids were synthesized and assessed as fungicidal preservatives against various fungi, demonstrating specific compounds' effectiveness at inhibiting fungal growth (Abedinifar et al., 2020)[https://consensus.app/papers/design-synthesis-benzofuran123triazole-preservatives-abedinifar/72481a8d70355fb8bc081516f6ca53b3/?utm_source=chatgpt]. Another study synthesized and characterized benzofuran carboxamide derivatives, evaluating their antimicrobial, anti-inflammatory, and radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017)[https://consensus.app/papers/synthesis-evaluation-benzofuran-derivatives-lavanya/44a92cbf7f5552d0a1fe07962037be01/?utm_source=chatgpt].
Potential Therapeutic Applications
The potential therapeutic applications of related compounds have been a significant area of interest. Compounds with the benzofuran moiety have been examined for their selective antagonism at receptors implicated in various disorders, suggesting the possibility of developing new pharmacological treatments based on these chemical structures. For example, the selective dopamine D3 receptor antagonists synthesized from benzofuran-2-carboxamides indicate the critical role of structural modifications in enhancing receptor affinity and selectivity (Marriott et al., 2012)[https://consensus.app/papers/synthesis-marriott/097f79e24ad8508da4e4ff23f01c427e/?utm_source=chatgpt].
Future Directions
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, suggesting that this compound may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of similar compounds, it’s likely that this compound could have a broad range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN2O3/c29-21-14-16-22(17-15-21)30-28(33)26-25(23-8-4-5-9-24(23)34-26)31-27(32)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDQIDYXHJCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.